molecular formula C23H23N3O B12196733 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 689269-11-2

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B12196733
CAS No.: 689269-11-2
M. Wt: 357.4 g/mol
InChI Key: AZLUFFKHJUCEHV-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a cyclohexene moiety. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline.

    Attachment of the Cyclohexene Moiety: The cyclohexene group can be attached through a Heck reaction, where a cyclohexene derivative is coupled with the quinoline-pyridine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated or alkylated pyridine derivatives

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline and pyridine rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both quinoline and pyridine rings enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound characterized by its complex molecular structure, which includes a quinoline core, a pyridine ring, and a cyclohexene moiety. This article explores the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.

  • IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide
  • Molecular Formula : C23H23N3O
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 689269-11-2

The compound's structure can be visualized as follows:

Structural FeatureDescription
Quinoline CoreA bicyclic structure that contributes to the compound's pharmacological properties.
Pyridine RingEnhances the compound's interaction with biological targets.
Cyclohexene MoietyProvides unique reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent in clinical settings .

Antimalarial Activity

The compound's structural similarity to known antimalarial agents positions it as a candidate for further investigation in malaria therapy. Quinoline derivatives have been shown to inhibit Plasmodium falciparum through mechanisms such as the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite . This mechanism represents a novel approach to combating malaria, particularly in light of increasing drug resistance.

  • Inhibition of Protein Synthesis : The primary mode of action involves disrupting the translation process in Plasmodium species, thereby hindering their growth and replication.
  • Cellular Interactions : The presence of the pyridine ring enhances binding affinity to biological targets, potentially leading to increased efficacy against various pathogens .
  • Cytotoxic Effects : Preliminary studies suggest that the compound may induce cytotoxicity in cancer cell lines, particularly breast cancer cells (MCF-7), by modulating key signaling pathways involved in cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A comprehensive evaluation of this compound demonstrated its ability to inhibit bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These results indicate promising antimicrobial properties suitable for further development.

Study 2: Antimalarial Screening

In a study assessing the antimalarial potential of quinoline derivatives, N-[2-(cyclohexen-1-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide exhibited an EC50 value of 120 nM against P. falciparum strains, showing moderate potency compared to existing antimalarial drugs . The compound's efficacy was further validated in vivo using mouse models infected with P. berghei, where it demonstrated significant reduction in parasitemia.

Properties

CAS No.

689269-11-2

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H23N3O/c27-23(25-15-10-17-6-2-1-3-7-17)20-16-22(18-11-13-24-14-12-18)26-21-9-5-4-8-19(20)21/h4-6,8-9,11-14,16H,1-3,7,10,15H2,(H,25,27)

InChI Key

AZLUFFKHJUCEHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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